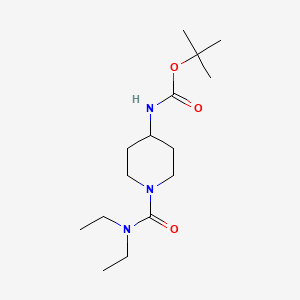

tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

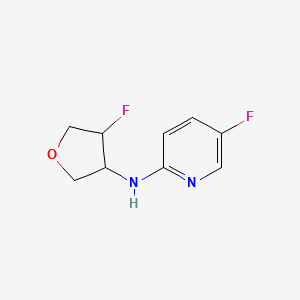

“tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H29N3O3 . It is also known as "Carbamic acid, N-[1-[(diethylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H29N3O3/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis

The physical form of “this compound” is described as a white to yellow solid . The compound has a molecular weight of 299.41 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Kinase Inhibitors

Tert-butyl carbamates, including structures related to tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate, have been utilized in the synthesis of kinase inhibitors, which are important in the development of therapeutics for diseases like rheumatoid arthritis and psoriasis. For example, a naphthyridone p38 MAP kinase inhibitor was synthesized using a process that involved Grignard addition of a tert-butylpiperidinyl derivative, demonstrating the utility of tert-butyl carbamates in complex organic syntheses (Chung et al., 2006).

C-H Bond Activation

Studies have shown that tert-butyl carbamate derivatives can participate in C-H bond activation processes, underscoring their versatility in organic synthesis. For instance, aluminum and gallium hydrazides derived from tert-butyl carbamate compounds have demonstrated the ability to activate C–H bonds, highlighting their potential as reagents in synthetic chemistry (Uhl et al., 2016).

Asymmetric Synthesis

The tert-butyl group is instrumental in the asymmetric synthesis of amines, with tert-butyl carbamates serving as protected nitrones in the synthesis of N-(Boc)hydroxylamines. This application is crucial for producing enantioenriched compounds, which are valuable in pharmaceutical development (Guinchard et al., 2005).

Medicinal Chemistry Applications

Anticancer and Antimicrobial Agents

Tert-butyl carbamate derivatives have been explored as intermediates in the synthesis of metallopharmaceutical agents. Research into palladium, gold, and silver complexes with tert-butyl carbamate ligands has revealed significant anticancer and antimicrobial properties, underscoring the potential of these compounds in therapeutic applications (Ray et al., 2007).

Safety and Hazards

The safety information available indicates that “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Mode of Action

It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could lead to a dissipation of the bacterial membrane potential, which is a common mechanism of antibacterial action.

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .

Pharmacokinetics

Similar compounds have shown selectivity over mammalian cells and no hemolytic properties toward horse erythrocytes , suggesting a favorable safety profile.

Result of Action

Based on the proposed mode of action, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cytoplasmic membrane .

Biochemische Analyse

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGBMSOFRPZTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)

![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)